1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
Description
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Properties
IUPAC Name |
1-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-17-22(20-7-5-4-6-8-20)18(2)27(26-17)16-15-25-23(28)24-14-13-19-9-11-21(29-3)12-10-19/h4-12H,13-16H2,1-3H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSFSBIPGWLPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NCCC2=CC=C(C=C2)OC)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole ring linked to an ethyl group and a methoxyphenethyl urea moiety. The molecular formula is , and its IUPAC name is N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)urea . The structural complexity contributes to its diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole moiety is known for its role in modulating biological pathways through enzyme inhibition and receptor binding. For instance, compounds with similar structures have been shown to exhibit anti-inflammatory and anticancer properties by inhibiting key signaling pathways involved in these diseases .
Biological Activities
Research indicates that compounds with the pyrazole structure exhibit a range of biological activities:
1. Anti-inflammatory Activity
Studies have demonstrated that derivatives of pyrazole can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to the target compound showed up to 85% inhibition of TNF-α at specific concentrations when compared to standard drugs .
2. Anticancer Properties
The compound's structural analogs have been evaluated for their anticancer effects against various cancer cell lines. For instance, certain derivatives exhibited potent cytotoxicity against Mia PaCa-2 and PANC-1 cell lines, suggesting potential applications in cancer therapy .
3. Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrazole derivatives. Compounds structurally related to the target compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Case Studies
A series of studies have been conducted to evaluate the biological efficacy of pyrazole derivatives:
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Selvam et al. (2014) | 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)-pyrazole derivatives | Anti-inflammatory | Up to 85% inhibition of TNF-α |
| Chovatia et al. (2016) | 1-acetyl-3,5-diphenylpyrazole derivatives | Antitubercular | 98% inhibition against MTB strain H37Rv |
| Argade et al. (2020) | 2,4-disubstituted oxazol-5-one pyrazole derivatives | Antimicrobial | High activity against E. coli and S. aureus |
Scientific Research Applications
A summary of key biological activities observed in studies related to this compound includes:
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth in vitro | |
| Anti-inflammatory | Significant reduction in edema in animal models | |
| Antimicrobial | Effective against a range of bacterial pathogens |
Anticancer Activity
Research has indicated that compounds similar to 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea exhibit promising anticancer properties. For instance, studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
In preclinical studies, the compound has shown significant anti-inflammatory effects, particularly in models of acute inflammation. The reduction in edema and inflammatory markers suggests its potential utility as an anti-inflammatory agent.
Antimicrobial Properties
The antimicrobial efficacy of this compound has been explored against several bacterial strains. Studies have reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
